2-amino-N-(2-ethylphenyl)acetamide hydrochloride

Description

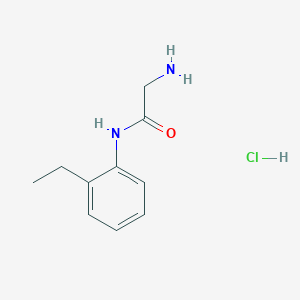

2-Amino-N-(2-ethylphenyl)acetamide hydrochloride is a synthetic organic compound characterized by an acetamide backbone substituted with an amino group at the α-carbon and a 2-ethylphenyl group at the nitrogen (Figure 1). Its molecular formula is C₁₀H₁₅ClN₂O, with a molecular weight of 214.70 g/mol. The compound exists as a hydrochloride salt, enhancing its aqueous solubility and stability. Structurally, the 2-ethylphenyl group imparts moderate lipophilicity, influencing its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

2-amino-N-(2-ethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-2-8-5-3-4-6-9(8)12-10(13)7-11;/h3-6H,2,7,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXCEQHKNMJUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-ethylphenyl)acetamide hydrochloride typically involves the reaction of 2-ethylphenylamine with chloroacetyl chloride, followed by the addition of ammonia to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher efficiency and cost-effectiveness, including the use of automated reactors and continuous flow systems to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-ethylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxylamine derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.

Scientific Research Applications

2-amino-N-(2-ethylphenyl)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-ethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-amino-N-(2-ethylphenyl)acetamide hydrochloride with five structurally related acetamide derivatives, focusing on molecular properties, pharmacological profiles, and applications.

Table 1: Comparative Analysis of Acetamide Derivatives

Key Structural and Functional Differences

Substituent Effects on Lipophilicity and Solubility :

- The 2-ethylphenyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast:

- Midodrine’s β-hydroxy-2,5-dimethoxyphenethyl substituent increases polarity due to hydroxyl and methoxy groups, enhancing water solubility .

- The 1,2-diphenylethyl group in FPL 13950 introduces significant hydrophobicity, reducing solubility but improving blood-brain barrier penetration for anticonvulsant activity .

Mechanistic and Therapeutic Divergence :

- Midodrine activates α₁-adrenergic receptors, causing vasoconstriction to treat hypotension .

- Remacemide is metabolized to an NMDA receptor antagonist, highlighting how structural bulk (e.g., diphenylethyl) influences metabolite activity .

- FPL 13950 likely modulates sodium channels, a common target for anticonvulsants, due to its diphenylethyl substituent mimicking other channel blockers .

The naphthalen-2-yl derivative () carries risks of skin/eye irritation, reflecting substituent-dependent toxicity .

Biological Activity

2-Amino-N-(2-ethylphenyl)acetamide hydrochloride is a compound of interest in pharmacology due to its potential biological activities. This article reviews the available literature concerning its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 1171331-39-7

- Molecular Formula: C10H14ClN2O

- Molecular Weight: 216.68 g/mol

Research indicates that this compound may function through various mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit N-acetyltransferase (NAT), affecting the metabolism of arylamines and potentially leading to reduced DNA synthesis and cell viability in certain cancer cell lines .

- Gene Expression Modulation : Compounds with similar structures have been linked to alterations in gene expression, particularly in cancer cells, through methylation changes that affect transcriptional regulation .

Biological Activity Overview

Case Study 1: Inhibition of DNA Synthesis

In a study involving the human colon tumor cell line Colo205, this compound demonstrated significant inhibition of DNA synthesis. The compound's effect was measured over a time course, showing sustained inhibition for up to 48 hours post-treatment. The study highlighted the compound's potential as an anti-cancer agent due to its ability to interfere with cellular proliferation pathways .

Case Study 2: Gene Expression Changes

Another investigation focused on the effects of similar amidoxime compounds on gene expression in lung adenocarcinoma cells. The results indicated that compounds analogous to this compound could lead to significant increases in histone methylation (H3K4me2), suggesting a role in reactivating silenced genes associated with tumor suppression .

Toxicity Profile

The compound has been classified under skin corrosion/irritation and serious eye damage categories, indicating a need for caution during handling . Further studies are required to fully establish its safety profile in vivo.

Q & A

Q. How can computational modeling predict the compound’s biological activity and binding mechanisms?

- Molecular docking (e.g., AutoDock Vina) against targets like sodium channels or enzymes (e.g., carbonic anhydrase) can model interactions. Density Functional Theory (DFT) calculations assess electronic properties (HOMO-LUMO gaps) to predict reactivity. Comparative studies with analogs (e.g., lidocaine derivatives) highlight the role of the 2-ethylphenyl group in hydrophobic binding .

Q. What strategies resolve contradictions in reported pharmacological data, such as variable IC₅₀ values across studies?

- Meta-analysis should account for assay conditions (e.g., cell type, incubation time). For example, discrepancies in ion channel inhibition may arise from differences in voltage protocols (patch-clamp vs. fluorescence assays). Normalize data using internal controls (e.g., verapamil for calcium channels) and validate with orthogonal methods like radioligand binding .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

- Structure-activity relationship (SAR) modifications, such as introducing fluorine atoms (e.g., 2-trifluoroethyl analogs) or PEGylation, improve metabolic stability and bioavailability. Pharmacokinetic modeling (e.g., PK-Sim) predicts absorption/distribution, while microsomal assays (human liver microsomes) assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.